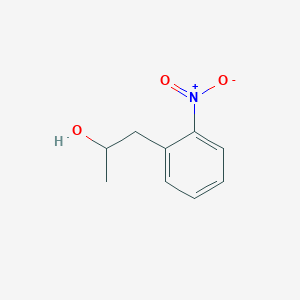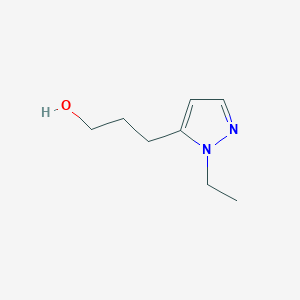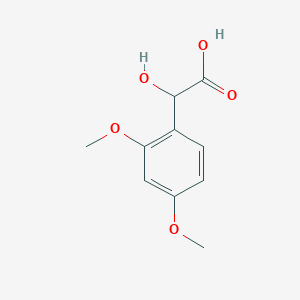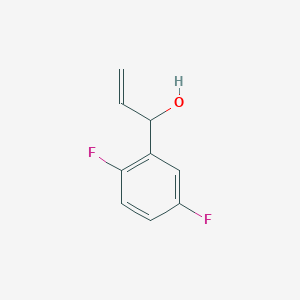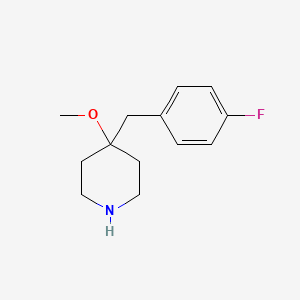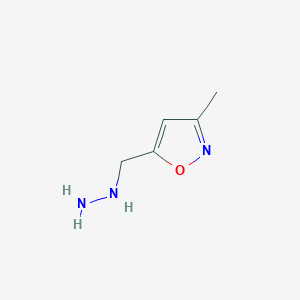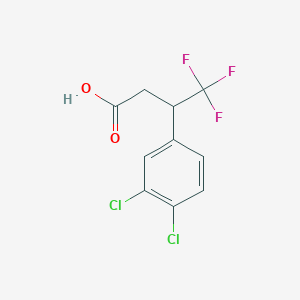![molecular formula C5H11Br2NO2 B13605875 1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]methanaminehydrobromide](/img/structure/B13605875.png)
1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]methanaminehydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]methanaminehydrobromide is a chemical compound with the molecular formula C5H11Br2NO2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a bromomethyl group attached to a dioxolane ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]methanaminehydrobromide typically involves the reaction of 2-bromomethyl-1,3-dioxolane with methanamine in the presence of hydrobromic acid. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 25-50°C)
Solvent: Common solvents like dichloromethane or ethanol
Catalysts: Acidic catalysts such as hydrobromic acid
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized for efficiency, safety, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]methanaminehydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted dioxolane derivatives.
Oxidation: Production of aldehydes or carboxylic acids.
Reduction: Generation of alcohols or amines.
Scientific Research Applications
1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]methanaminehydrobromide is utilized in various scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]methanaminehydrobromide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromomethyl-1,3-dioxolane
- Bromoacetaldehyde ethylene acetal
Comparison
1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]methanaminehydrobromide is unique due to the presence of the methanamine group, which enhances its reactivity and potential applications. Compared to similar compounds like 2-bromomethyl-1,3-dioxolane, it offers additional functionalization possibilities and broader utility in research and industrial applications.
Properties
Molecular Formula |
C5H11Br2NO2 |
|---|---|
Molecular Weight |
276.95 g/mol |
IUPAC Name |
[2-(bromomethyl)-1,3-dioxolan-2-yl]methanamine;hydrobromide |
InChI |
InChI=1S/C5H10BrNO2.BrH/c6-3-5(4-7)8-1-2-9-5;/h1-4,7H2;1H |
InChI Key |
YDZUAPWNTVHTQH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(CN)CBr.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



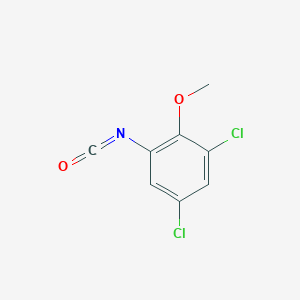
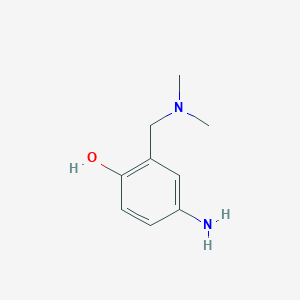

![rac-tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B13605823.png)

